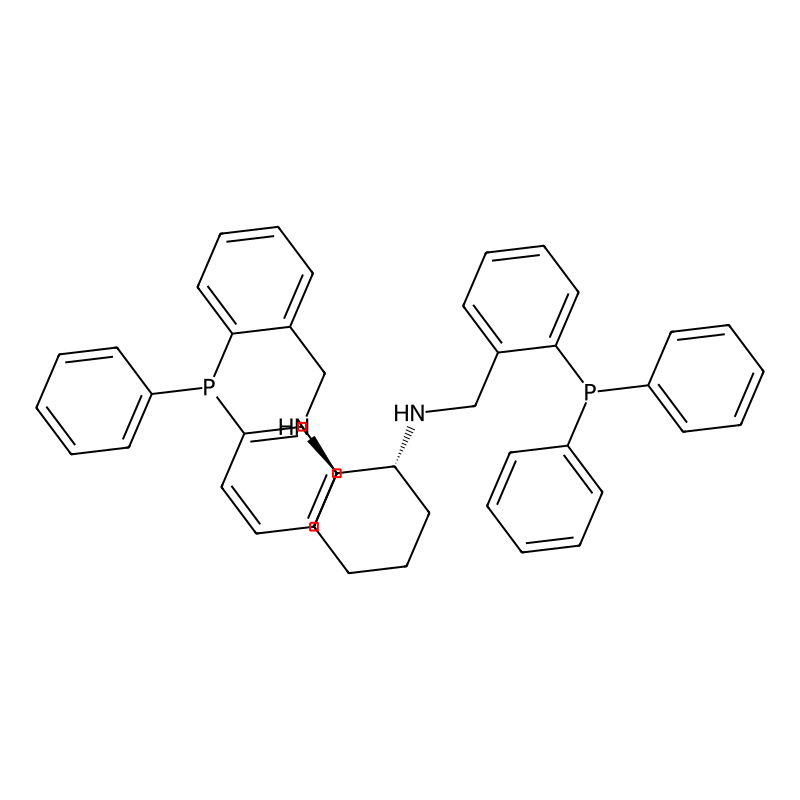

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Homogeneous Catalysis

Homogeneous catalysis involves using a catalyst in the same phase (usually liquid) as the reactants. In this type of catalysis, (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine forms a complex with a metal center, which then activates the reactants and facilitates the desired chemical reaction.

The specific properties of (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine make it particularly useful for several reasons:

- Chirality: The (1R,2R) configuration provides enantioselectivity, meaning it can favor the formation of one specific enantiomer of a product molecule in reactions that produce two mirror-image forms. This is crucial in the development of chiral drugs and other pharmaceuticals where only one enantiomer might be therapeutically active.

- Chelating properties: The molecule contains two phosphine groups (PPh2) that can bind to a metal center, forming a stable chelate complex. This chelation improves the catalyst's stability and selectivity.

- Steric bulk: The bulky diphenyl groups (Ph2) around the phosphine groups can create a steric environment around the metal center, influencing the reaction pathway and favoring specific reaction mechanisms.

Applications in Catalysis

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine has been employed in various catalytic reactions, including:

- Hydrogenation: This ligand is used in conjunction with rhodium or ruthenium catalysts for the enantioselective hydrogenation of alkenes (unsaturated hydrocarbons) to produce alkanes (saturated hydrocarbons).

- Hydroformylation: This reaction involves adding a formyl group (CHO) to an alkene. (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine has been used in rhodium-catalyzed hydroformylation reactions to produce chiral aldehydes with high enantioselectivity.

- Hydrosilylation: This reaction involves adding a silicon-hydrogen bond (Si-H) to an alkene. The ligand has been used in palladium-catalyzed hydrosilylation reactions to produce various silicon-containing compounds with good yields and enantioselectivities.

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is a chiral compound characterized by its unique structure, which includes two diphenylphosphino groups attached to a cyclohexane backbone. This compound is notable for its potential applications in asymmetric synthesis and catalysis due to the presence of both amine and phosphine functionalities. The stereochemistry of the compound, indicated by the (1R,2R) configuration, plays a crucial role in its reactivity and interaction with other molecules.

- Coordination with Metals: The phosphine groups can coordinate with transition metals, forming metal-phosphine complexes that are useful in catalysis.

- Asymmetric Synthesis: The chiral centers in the compound can facilitate asymmetric reactions, allowing for the selective formation of enantiomers.

- Redox Reactions: The presence of amine groups allows for participation in redox reactions, where the compound can act as either an electron donor or acceptor.

Research indicates that compounds similar to (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine exhibit various biological activities:

- Antioxidant Properties: Some phosphine-containing compounds have shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases .

- Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, possibly due to their ability to induce apoptosis or inhibit specific signaling pathways .

- Enzyme Inhibition: The compound may interact with biological enzymes, potentially serving as an inhibitor or modulator of enzymatic activity.

The synthesis of (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine can be achieved through several methods:

- Phosphination Reaction: Cyclohexane-1,2-diamine can be reacted with diphenylphosphine in the presence of suitable catalysts to introduce phosphine groups.

- Stirring Conditions: Controlled stirring and temperature conditions are essential to ensure proper formation and avoid side reactions.

- Chiral Resolution: If racemic mixtures are produced, chiral resolution techniques such as chromatography may be employed to isolate the desired enantiomer.

The unique properties of (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine make it valuable in several fields:

- Catalysis: It serves as a ligand in metal-catalyzed reactions, facilitating various transformations in organic synthesis.

- Pharmaceuticals: Its potential biological activities suggest applications in drug development and design.

- Material Science: The compound may be used in developing new materials with specific electronic or optical properties.

Interaction studies involving (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine focus on its binding affinities and mechanisms:

- Molecular Docking Studies: Computational methods can predict how this compound interacts with target proteins or enzymes.

- In Vitro Assays: Biological assays can assess the efficacy of the compound against various cellular targets.

Several compounds share structural similarities with (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N-Diethylbenzene-1,2-diamine | Contains two amine groups | Used in dye synthesis |

| Diphenylphosphine | Simple phosphine structure | Commonly used as a ligand but lacks chirality |

| Bis(diphenylphosphino)ethane | Similar phosphine functionality | Greater steric hindrance due to ethane backbone |

| (S,S)-N,N-Bis(3-(diphenylphosphino)propyl)ethane | Contains similar phosphine groups | Exhibits different stereochemical properties |

The unique combination of a cyclohexane backbone with diphenylphosphino substituents distinguishes (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine from other compounds. Its chiral nature and ability to engage in diverse